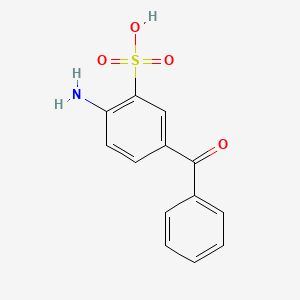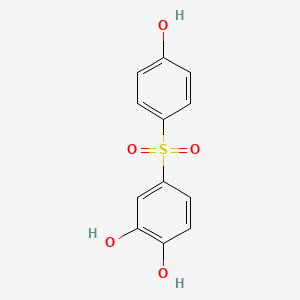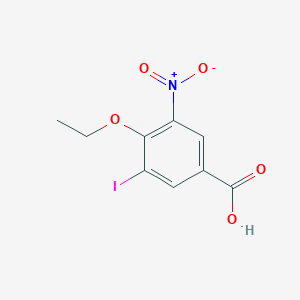
Sodium;1-butoxypropan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-butoxypropan-2-olate is an organosodium compound with the molecular formula C₇H₁₅NaO₂ It is a derivative of 1-butoxypropan-2-ol, where the hydroxyl group is replaced by a sodium alkoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;1-butoxypropan-2-olate can be synthesized through the reaction of 1-butoxypropan-2-ol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether to prevent the hydrolysis of the sodium alkoxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 1-butoxypropan-2-ol with sodium hydroxide in a controlled environment. The process ensures high purity and yield by maintaining anhydrous conditions and using efficient separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming butoxypropanone derivatives.
Reduction: It can be reduced to 1-butoxypropan-2-ol using hydrogenation techniques.
Substitution: The sodium alkoxide group can be substituted by various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reactions with alkyl halides, acyl chlorides, and other electrophiles are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: Butoxypropanone derivatives.
Reduction: 1-butoxypropan-2-ol.
Substitution: Various ethers and esters depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium;1-butoxypropan-2-olate is used as a strong base and nucleophile in organic synthesis. It facilitates the formation of carbon-carbon and carbon-oxygen bonds, making it valuable in the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential medicinal applications of compounds derived from this compound, particularly in drug synthesis and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its role as a catalyst and reagent in various chemical processes is crucial for manufacturing high-performance materials.
Wirkmechanismus
The mechanism of action of sodium;1-butoxypropan-2-olate involves its function as a nucleophile and base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The sodium ion stabilizes the alkoxide group, enhancing its reactivity in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in organic molecules.
Base-Catalyzed Reactions: Facilitates deprotonation and subsequent reactions in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Sodium ethoxide (C₂H₅ONa): A simpler sodium alkoxide used in similar reactions but with different reactivity due to its smaller alkyl group.
Sodium methoxide (CH₃ONa): Another sodium alkoxide with higher reactivity and different solubility properties.
Potassium tert-butoxide (C₄H₉OK): A stronger base with a bulkier alkyl group, used in sterically demanding reactions.
Uniqueness: Sodium;1-butoxypropan-2-olate is unique due to its specific alkyl chain length and structure, which provides distinct reactivity and solubility properties compared to other sodium alkoxides. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
sodium;1-butoxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O2.Na/c1-3-4-5-9-6-7(2)8;/h7H,3-6H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFJGBTSIRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)




![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)







![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
